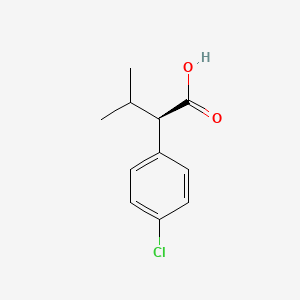

(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Description

Contextualizing (R)-2-(4-Chlorophenyl)-3-methylbutanoic Acid within Chiral Carboxylic Acid Chemistry

Carboxylic acids are organic compounds characterized by the presence of a carboxyl functional group (-COOH). msu.eduwikipedia.org This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. msu.edu When the carbon atom adjacent to the carboxyl group (the α-carbon) is bonded to four different substituents, it becomes a chiral center, giving rise to a pair of non-superimposable mirror images called enantiomers. chempedia.info this compound falls into this category of chiral carboxylic acids.

Its structure consists of a butanoic acid backbone with a 4-chlorophenyl group and an isopropyl group attached to the α-carbon. This substitution pattern creates the chiral center at the second carbon position. The "(R)" designation in its name refers to the specific spatial arrangement of these substituents around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. Chiral carboxylic acids are significant in organic chemistry as they are widely used as building blocks in asymmetric synthesis, as resolving agents for separating enantiomers, and as chiral ligands in catalysis. researchgate.netresearchgate.net The presence of the 4-chlorophenyl group in this compound can influence its reactivity, lipophilicity, and interactions with biological systems. cymitquimica.com

Significance of Enantiomeric Purity in Biological and Environmental Systems

The importance of enantiomeric purity—the measure of a single enantiomer in a sample—is profound in both biological and environmental contexts because living systems are inherently chiral. nih.govnih.gov

In biological systems, particularly in pharmacology, enantiomers of a chiral drug can exhibit widely different activities. nih.govnumberanalytics.com This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause toxic side effects. researchgate.net Therefore, the development of single-enantiomer drugs is crucial for improving efficacy and safety. numberanalytics.comresearchgate.net Regulatory agencies often require strict control over the enantiomeric purity of pharmaceutical products. numberanalytics.com

In environmental systems, the enantiomeric composition of chiral pollutants, such as pesticides and pharmaceuticals, is a critical area of study. bohrium.com Enantiomers can have different rates of degradation, bioaccumulation, and toxicity in the environment. nih.govnih.gov Microbial degradation processes in soil and water are often stereoselective, meaning one enantiomer is broken down faster than the other. nih.gov This can lead to a shift in the enantiomeric ratio of a pollutant over time, a phenomenon that can be used in environmental forensics to trace pollution sources and understand the fate of contaminants. nih.govnih.gov

Historical Perspective and Evolution of Research on 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Research into 2-(4-chlorophenyl)-3-methylbutanoic acid has its roots in the development of synthetic pyrethroid insecticides. The racemic mixture (containing both R and S enantiomers) was identified as a key intermediate in the synthesis of fenvalerate (B1672596), a widely used insecticide. google.comechemi.comchemicalbook.com Various synthetic routes to produce the racemic acid were developed, often starting from materials like 4-chlorobenzaldehyde (B46862) or p-chlorotoluene. google.comechemi.comgoogle.com

The evolution of research shifted towards a focus on specific enantiomers with the discovery that the insecticidal activity of pyrethroids like fenvalerate resided primarily in one of its four stereoisomers. This led to the development of esfenvalerate (B1671249), an enriched isomeric form that contains the most active (S,S)-isomer. echemi.com Consequently, the (S)-enantiomer of 2-(4-chlorophenyl)-3-methylbutanoic acid, a key precursor to esfenvalerate, became a compound of significant commercial and research interest. nih.govcymitquimica.com

The study of this compound evolved alongside this development. Initially considered the "undesired" enantiomer in the context of insecticide production, research into its properties became necessary for several reasons. Understanding its biological activity was important to ensure it did not contribute to off-target toxicity. Furthermore, developing methods to separate the enantiomers or to synthesize the (S)-enantiomer selectively required a thorough understanding of the properties of the (R)-enantiomer. As such, the research trajectory of 2-(4-chlorophenyl)-3-methylbutanoic acid mirrors a broader trend in the chemical industry: a move from producing racemic mixtures to developing enantiomerically pure compounds to maximize efficacy and minimize potential negative effects. researchgate.net

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol nih.gov |

| CAS Number | Not explicitly found for the (R)-isomer, 55332-38-2 for the (S)-isomer nih.gov, 2012-74-0 for the racemate |

| Appearance | White to off-white solid cymitquimica.com |

| Melting Point | 87-91 °C (for the racemate) |

| Solubility | Soluble in organic solvents, limited solubility in water cymitquimica.comsolubilityofthings.com |

| IUPAC Name | (2R)-2-(4-chlorophenyl)-3-methylbutanoic acid |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(4-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJMSIIXXKNIDJ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 4 Chlorophenyl 3 Methylbutanoic Acid

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce the desired enantiomer from achiral or prochiral starting materials, thereby avoiding the loss of 50% of the material inherent in classical resolution of a racemic mixture.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters. In the context of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid, this involves the enantioselective formation of the C-C bond at the chiral center. While direct catalytic asymmetric alkylation of a simple ester enolate is challenging, modern methods have emerged that utilize sophisticated catalyst systems.

One advanced approach involves the nickel-catalyzed asymmetric reductive cross-coupling of an α-chloro ester with an aryl halide. nih.gov A plausible pathway for the target molecule could involve the coupling of a derivative of 2-chloro-3-methylbutanoic acid with a 4-chlorophenyl Grignard or organozinc reagent in the presence of a nickel catalyst coordinated to a chiral ligand, such as a bis(oxazoline) or BiIm ligand. nih.gov The chiral ligand environment dictates the facial selectivity of the coupling, leading to an enantiomerically enriched product.

Another cutting-edge strategy is the biocatalytic asymmetric alkylation of α-keto acids. nih.gov This method uses engineered methyltransferase enzymes within a catalytic cycle to achieve stereocontrolled alkylation. A precursor like 2-oxo-(4-chlorophenyl)acetic acid could potentially be alkylated using an engineered enzyme and an appropriate alkyl donor to form the desired stereocenter with high enantioselectivity. nih.gov

| Catalytic Strategy | Precursors | Catalyst System (Example) | Key Feature |

| Asymmetric Cross-Coupling | 2-Chloro-3-methylbutanoate derivative, 4-chlorophenyl organometallic reagent | NiBr₂(DME) / Chiral Bis(oxazoline) ligand | Creates the aryl-α-carbon bond enantioselectively. nih.gov |

| Biocatalytic Alkylation | 2-Oxo-(4-chlorophenyl)acetic acid, Isopropyl donor | Engineered Methyltransferase / Halogen Methyltransferase | Enzymatic cycle for high stereocontrol and turnover. nih.gov |

Chiral Auxiliary Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and widely applied method for synthesizing α-substituted carboxylic acids.

Evans Oxazolidinone Auxiliaries: A common strategy involves acylating a chiral oxazolidinone, such as one derived from valine or phenylalanine, with (4-chlorophenyl)acetyl chloride. uwindsor.carsc.orgsantiago-lab.com The resulting N-acyl oxazolidinone is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a conformationally rigid Z-enolate. santiago-lab.com The chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile, such as isopropyl iodide, to attack from the opposite face. This results in a highly diastereoselective alkylation. uwindsor.ca Subsequent hydrolysis or alcoholysis removes the auxiliary, providing this compound with high enantiomeric excess. wikipedia.orguwindsor.ca

Myers Pseudoephedrine/Pseudoephenamine Auxiliaries: An alternative and practical method employs pseudoephedrine or the less-regulated pseudoephenamine as the chiral auxiliary. harvard.eduharvard.edu The racemic (4-chlorophenyl)acetic acid is converted to an amide with, for example, (1R,2R)-pseudoephenamine. Deprotonation with LDA generates a stable lithium enolate, which is then alkylated with high diastereoselectivity. harvard.eduharvard.edu A significant advantage of this method is that the alkylated amide products are often highly crystalline, allowing for easy purification by recrystallization to >99% diastereomeric excess. harvard.edu The auxiliary can then be cleaved under acidic or basic conditions to yield the target carboxylic acid. harvard.edu

| Chiral Auxiliary | Key Intermediate | Alkylation Diastereoselectivity | Auxiliary Removal |

| Evans Oxazolidinone | N-((4-chlorophenyl)acetyl)oxazolidinone | Typically >95% de | LiOH/H₂O₂, LiBH₄ santiago-lab.com |

| Pseudoephenamine | N-((4-chlorophenyl)acetyl)pseudoephenamine | Often >95% de, crystalline products | Acid/base hydrolysis harvard.eduharvard.edu |

Biocatalytic Approaches and Enzyme-Mediated Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. almacgroup.com

One prominent strategy is the asymmetric reduction of a keto-ester precursor. The synthesis would start with ethyl 2-(4-chlorophenyl)-3-methyl-2-oxobutanoate. This β-keto ester can be subjected to asymmetric reduction using a ketoreductase (KRED) enzyme or a whole-cell system (e.g., Chlorella or yeast strains). nih.gov Depending on the enzyme's selectivity (following Prelog's rule or anti-Prelog's rule), one of the two possible diastereomeric hydroxy esters can be produced with high enantiomeric and diastereomeric excess. The resulting chiral hydroxy ester can then be converted to the desired carboxylic acid through further chemical steps.

Chiral Resolution Techniques for 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. While this means a theoretical maximum yield of 50% for the desired enantiomer, these methods are often practical and scalable.

Diastereomeric Salt Formation and Crystallization

This classical method remains one of the most common techniques for chiral resolution on an industrial scale. wikipedia.org The process involves reacting the racemic 2-(4-chlorophenyl)-3-methylbutanoic acid with a non-racemic, enantiomerically pure chiral base (the resolving agent). libretexts.org This acid-base reaction forms a pair of diastereomeric salts.

Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. researchgate.net Through careful selection of the resolving agent and crystallization solvent, one of the diastereomeric salts can be selectively precipitated from the solution. nih.gov The less soluble salt is isolated by filtration, and the pure enantiomer of the acid is then recovered by treating the salt with a strong acid to break the ionic bond and remove the resolving agent. libretexts.orgnih.gov

Commonly used chiral bases for the resolution of acidic compounds include naturally occurring alkaloids (e.g., brucine, quinine) and synthetic chiral amines like (R)- or (S)-1-phenylethylamine. wikipedia.orglibretexts.org The efficiency of the resolution is highly dependent on the specific pairing of the racemic acid, resolving agent, and solvent system.

| Common Chiral Resolving Agents (Bases) | Principle of Separation | Recovery of Enantiomer |

| (R)-1-Phenylethylamine | Formation of (R,R) and (S,R) diastereomeric salts with differing solubilities. libretexts.org | Acidification of the isolated salt. |

| Cinchona Alkaloids (e.g., Quinine) | Formation of diastereomeric salt pairs that are separable by fractional crystallization. libretexts.org | Acidification of the isolated salt. |

| L-(−)-2-Amino-3-phenylpropanol | Superior selectivity demonstrated for resolving some racemic carboxylic acids. researchgate.net | Acidification of the isolated salt. |

Kinetic Resolution Methods

Kinetic resolution relies on the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one.

Enzymatic Kinetic Resolution: A widely used method involves the use of hydrolase enzymes, particularly lipases, which can exhibit high enantioselectivity. almacgroup.commdpi.com The racemic 2-(4-chlorophenyl)-3-methylbutanoic acid would first be converted to a simple ester, for example, the methyl or ethyl ester. This racemic ester is then subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Candida rugosa or Pseudomonas cepacia) in an aqueous buffer. almacgroup.comnih.gov

If the lipase selectively hydrolyzes the (R)-ester at a much faster rate than the (S)-ester, the reaction can be stopped at approximately 50% conversion. mdpi.com At this point, the mixture will contain the desired this compound and the unreacted (S)-ester, which can then be separated. This approach provides access to both enantiomers. almacgroup.com

Chemical Kinetic Resolution: Non-enzymatic methods have also been developed. For instance, the dynamic kinetic resolution (DKR) of α-arylalkanoic acids can be achieved using chiral acyl-transfer catalysts like benzotetramisole (BTM). rsc.orgrsc.org In this process, the racemic acid is reacted with an alcohol in the presence of the chiral catalyst and a racemizing agent. The catalyst selectively esterifies one enantiomer while the unreacted enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of the desired chiral ester. rsc.org

Chromatographic Enantioseparation in Preparative Scale

The isolation of the desired (R)-enantiomer of 2-(4-chlorophenyl)-3-methylbutanoic acid from a racemic mixture on a preparative scale necessitates advanced chromatographic techniques capable of handling large quantities while maintaining high enantiomeric purity. Simulated Moving Bed (SMB) chromatography has emerged as a preferred and powerful technology for such large-scale chiral separations in the pharmaceutical industry. nih.govresearchgate.net SMB is a continuous, multi-column chromatographic process that offers significant advantages over traditional single-column batch chromatography, including higher productivity, reduced solvent consumption, and higher purity of the final products. nih.gov

The principle of SMB involves simulating the counter-current movement of the stationary phase relative to the mobile phase. This is achieved by systematically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of fixed columns. This configuration allows for the continuous separation of a binary mixture, such as a pair of enantiomers, into two product streams with high purity and yield. researchgate.net

While specific operational parameters for the preparative enantioseparation of this compound are not extensively detailed in publicly available literature, the methodology is well-established for structurally similar 2-arylpropionic acids (profens) like ibuprofen (B1674241) and ketoprofen. researchgate.netut.ac.iruniroma3.it For these compounds, chiral stationary phases (CSPs), often based on polysaccharide derivatives like cellulose (B213188) or cyclodextrins, are employed. nih.govsemanticscholar.org The selection of the CSP and the mobile phase composition are critical for achieving optimal separation. For instance, in the separation of ibuprofen enantiomers, a Kromasil CHI-TBB (tartaroyl-tert-butyl-anilide) phase has shown excellent separation properties using a mobile phase of carbon dioxide with a modifier like methanol (B129727) in supercritical fluid chromatography (SFC). researchgate.net The design of an effective SMB process relies on determining the adsorption isotherm parameters for each enantiomer on the chosen CSP, which can be obtained from analytical-scale experiments. ut.ac.ir

The table below illustrates typical components and considerations for developing a preparative SMB separation for a chiral acid like this compound, based on established methods for analogous compounds.

| Parameter | Description | Example/Consideration for Profen Analogs |

|---|---|---|

| Stationary Phase (CSP) | The chiral adsorbent material packed in the columns. | Polysaccharide-based (e.g., cellulose tris(4-methylbenzoate)) or cyclodextrin-based phases. nih.govsemanticscholar.org |

| Mobile Phase | The solvent system that carries the racemate through the columns. | Hexane (B92381)/TBME/acetic acid mixtures for normal phase; Methanol/buffer for reversed-phase; Supercritical CO2 with modifiers (e.g., methanol) for SFC. researchgate.netresearchgate.net |

| Process Model | Mathematical model used to determine optimal flow rates and switching times. | Triangle Theory (Equilibrium Theory) is commonly used for initial design. ut.ac.ir |

| System Configuration | Number and arrangement of columns and valves. | Typically 4 to 8 columns are used in laboratory and industrial SMB systems. researchgate.net |

| Product Streams | The separated outlets for each enantiomer. | Extract (more strongly adsorbed enantiomer) and Raffinate (less strongly adsorbed enantiomer). |

Chemical Conversions and Derivatization from Precursors

A well-documented synthetic route to 2-(4-chlorophenyl)-3-methylbutanoic acid involves the alkylation of a benzylnitrile intermediate. google.com This pathway begins with the formation of 4-chlorophenylacetonitrile. According to a process described in British Patent 1,528,043, a 4-halogenobenzyl halide, such as 4-chlorobenzyl chloride, is reacted with an alkali metal cyanide (e.g., sodium cyanide) in the presence of a quaternary ammonium (B1175870) compound which acts as a phase-transfer catalyst. google.comgoogle.com

The resulting 4-chlorophenylacetonitrile possesses an acidic α-proton that can be removed by a strong base. The subsequent alkylation of the carbanion with a secondary alkyl halide, such as isopropyl chloride, introduces the required methylbutanoyl structure. This alkylation is typically carried out in the presence of an alkali metal hydroxide. google.com The final step is the hydrolysis of the resulting 2-(4-chlorophenyl)-3-methylbutanenitrile (B1582380) to the desired carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions, typically by heating with an aqueous solution of a strong acid or base. google.comlumenlearning.comcommonorganicchemistry.com

Alternative synthetic strategies utilize ketone intermediates as precursors. One such method starts with 4-chlorophenyl isopropyl ketone. google.com This ketone is first methylated using a sulfonium (B1226848) salt, which leads to the formation of an epoxide intermediate. The epoxide is then isomerized to an aldehyde, 2-(4-chlorophenyl)-3-methylbutanal, through treatment with a Lewis or Brønsted acid. The final step involves the oxidation of this aldehyde to yield 2-(4-chlorophenyl)-3-methylbutanoic acid. google.com

Another pathway described in Japanese Patent Application 79/84,543 begins with 4-chlorophenyl 2-methylpropyl ketone. google.com This ketone is first converted into an enamine by reacting it with a secondary amine in the presence of a dehydrating agent. The enamine then undergoes a reaction with the azide (B81097) of a phosphoric acid ester, which results in the formation of an amidine. The synthesis is completed by the hydrolysis of the amidine intermediate to afford the target carboxylic acid. google.com

Hydrolysis and oxidation are key final-stage reactions in several synthetic routes to 2-(4-chlorophenyl)-3-methylbutanoic acid. As mentioned, the hydrolysis of nitrile google.comlumenlearning.com or amidine google.com intermediates is a crucial step to unmask the carboxylic acid functionality. The hydrolysis of the nitrile 2-(4-chlorophenyl)-3-methylbutanenitrile is typically performed by heating the compound in the presence of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), which attacks the carbon of the nitrile group, leading to the formation of a carboxylic acid after workup. commonorganicchemistry.com

Oxidation reactions are essential when the synthesis proceeds through an aldehyde intermediate, such as 2-(4-chlorophenyl)-3-methylbutanal. google.com This aldehyde can be efficiently oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. A common method involves the use of potassium permanganate (B83412) (KMnO₄) in an acidic medium, such as dilute sulfuric acid. google.com The reaction is typically carried out at controlled temperatures, for example between 10°C and 30°C, to prevent side reactions and ensure a high yield of the desired product. google.com

Recyclization and Racemization Strategies for Non-Desired Enantiomers

In enantioselective synthesis or resolution, the production of the undesired (S)-enantiomer is often unavoidable. Economically and environmentally viable processes require a strategy to recycle this enantiomer by converting it back into the racemic mixture, which can then be re-subjected to the separation process. This conversion is known as racemization.

For α-aryl carboxylic acids like 2-(4-chlorophenyl)-3-methylbutanoic acid, which belong to the "profen" class of compounds, racemization can be achieved through methods that facilitate the removal and re-addition of the acidic proton at the chiral center. viamedica.pl The acidity of this proton is enhanced by the adjacent phenyl and carboxyl groups.

One straightforward chemical method for racemizing profen-type compounds involves heating an aqueous solution of the undesired enantiomer. google.com A patented process describes heating an optically active carboxylic acid of this type in water at temperatures ranging from 75°C to 200°C to achieve racemization. google.com This process leverages the reversible formation of an achiral enol or enolate intermediate under thermal conditions.

Another approach, dynamic kinetic resolution (DKR), combines the resolution step with in-situ racemization. rsc.org In a non-enzymatic DKR process for α-arylalkanoic acids, the racemic acid is converted into a mixed anhydride (B1165640) using pivalic anhydride. In the presence of a suitable base and an acyl-transfer catalyst, this intermediate undergoes rapid racemization. Simultaneously, an enantioselective reaction (e.g., esterification with a chiral alcohol) consumes one enantiomer, shifting the equilibrium and allowing for a theoretical yield of up to 100% for the desired enantiomer's derivative. rsc.org While this specific DKR has not been reported for 2-(4-chlorophenyl)-3-methylbutanoic acid, the underlying principle is applicable.

The table below summarizes potential racemization strategies.

| Strategy | Methodology | Key Conditions | Intermediate |

|---|---|---|---|

| Thermal Racemization | Heating the enantiomerically enriched acid in an aqueous solution. google.com | Temperature: 75°C - 200°C; Solvent: Water. google.com | Enol / Enolate |

| Dynamic Kinetic Resolution (DKR) | Simultaneous racemization and enantioselective reaction. rsc.org | Formation of a mixed anhydride (e.g., with pivalic anhydride) in the presence of a base. rsc.org | Mixed Anhydride |

| Base-Catalyzed Racemization | Treatment with a strong base to deprotonate the α-carbon. | Strong base (e.g., alkoxide) in a suitable solvent. | Enolate |

Metabolism and Environmental Transformation of 2 4 Chlorophenyl 3 Methylbutanoic Acid

Identification as a Metabolite of Agrochemicals (e.g., Esfenvalerate)

(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid is primarily recognized as a significant metabolite of esfenvalerate (B1671249), a synthetic pyrethroid insecticide. researchgate.netresearchgate.net Esfenvalerate is the (S,S)-isomer of fenvalerate (B1672596) and is widely used in agriculture to control various insect pests. herts.ac.uk The metabolic breakdown of esfenvalerate in biological systems and the environment leads to the formation of 2-(4-chlorophenyl)-3-methylbutanoic acid, often referred to in literature as CPIA (chlorophenyl isovaleric acid) or CLAc. researchgate.net

The formation of this acid occurs through the cleavage of the ester linkage in the parent esfenvalerate molecule. researchgate.net This hydrolytic process separates the molecule into two primary fragments: the chlorophenyl-containing acid moiety and a 3-phenoxybenzyl alcohol moiety. researchgate.net As a result, the detection of 2-(4-chlorophenyl)-3-methylbutanoic acid in soil, water, plants, and animal tissues is a key indicator of the metabolism or degradation of the parent pesticide, esfenvalerate. researchgate.net

Metabolic Pathways in Biological Systems

In Vivo Biotransformation Processes

In living organisms, the biotransformation of esfenvalerate into 2-(4-chlorophenyl)-3-methylbutanoic acid is a key detoxification step. Studies on tomato plants, for instance, show that after application, esfenvalerate gradually penetrates the plant tissues where it is metabolized. researchgate.netnih.gov The primary metabolic reaction is the hydrolysis of the ester bond, yielding 2-(4-chlorophenyl)-3-methylbutanoic acid and 3-phenoxybenzoic acid. researchgate.netnih.gov Research has shown that the stereochemistry of the resulting acid metabolite remains intact, meaning the (S)-configuration of the parent compound is retained during this transformation within the plant. nih.gov

Phase I and Phase II Metabolic Reactions

The metabolic breakdown of esfenvalerate follows the typical two-phase process for xenobiotics.

Phase I Reactions: The initial cleavage of the ester linkage in esfenvalerate is a classic Phase I hydrolytic reaction. researchgate.net This reaction introduces a carboxylic acid functional group, transforming the lipophilic parent insecticide into a more polar metabolite, 2-(4-chlorophenyl)-3-methylbutanoic acid. smolecule.com This initial step is crucial for increasing the water solubility of the compound and preparing it for further metabolic processing.

Phase II Reactions: Following its formation in Phase I, the 2-(4-chlorophenyl)-3-methylbutanoic acid undergoes Phase II conjugation reactions. researchgate.net In plants, this involves the attachment of endogenous sugar molecules, such as glucose, to the carboxylic acid group. researchgate.net These conjugation reactions further increase the polarity of the metabolite, facilitating its transport, storage, and detoxification within the organism. researchgate.netnih.gov

Organism-Specific Metabolic Profiles (e.g., Plants, Microorganisms)

The metabolism of esfenvalerate, leading to the formation of 2-(4-chlorophenyl)-3-methylbutanoic acid, varies across different types of organisms.

Plants: In tomato plants (Solanum lycopersicum), esfenvalerate metabolism is well-documented. After being sprayed, the pesticide penetrates the foliage and fruit. nih.gov The major metabolic pathway is the hydrolysis of the ester linkage, leading to the formation of 2-(4-chlorophenyl)-3-methylbutanoic acid, which subsequently undergoes conjugation with sugars. researchgate.netnih.gov The amount of the free acid metabolite is generally low, as it is quickly converted to its conjugated forms. nih.gov

Microorganisms: Soil and marine microorganisms play a critical role in the degradation of esfenvalerate. Studies using marine-derived fungi have demonstrated their ability to biodegrade esfenvalerate, with 2-(4-chlorophenyl)-3-methylbutanoic acid (CLAc) being one of the main metabolites identified. Various fungal strains, including Penicillium raistrickii, Aspergillus sydowii, and Cladosporium sp., have shown different efficiencies in this degradation process. Over a 28-day period, the concentration of the CLAc metabolite was observed to increase as the parent compound was degraded, highlighting the role of these microorganisms in the environmental transformation pathway.

| Fungal Strain | CLAc Concentration (mg L-1) |

|---|---|

| Aspergillus sydowii CBMAI 935 | 13.4 |

| Penicillium raistrickii CBMAI 931 | 9.1 |

| Cladosporium sp. CBMAI 1237 | 6.6 |

Environmental Degradation Pathways

Photolytic Degradation Mechanisms

Direct photolytic degradation pathways for 2-(4-chlorophenyl)-3-methylbutanoic acid are not extensively detailed in the available literature. However, the environmental presence and transformation of this compound are intrinsically linked to the degradation of its parent compound, esfenvalerate, for which photolysis is a major route of dissipation.

The photolytic degradation of esfenvalerate on surfaces like soil and clay is a significant environmental process. Studies have shown that the half-life of esfenvalerate is substantially shorter in the presence of sunlight. For example, on a montmorillonite (B579905) clay surface, the half-life was estimated at 68.3 days in sunlight versus 553.4 days in the dark. This degradation is often mediated by reactive oxygen species generated on the clay surface. researchgate.net

The photochemical breakdown of the parent esfenvalerate molecule can involve several reactions, including cleavage of the ester bond, which directly produces the 2-(4-chlorophenyl)-3-methylbutanoic acid metabolite. researchgate.net Another unique reaction observed on plant surfaces is a sunlight-induced decarboxylation, which also involves the cleavage of the ester bond. jst.go.jp While these processes describe the formation of the acid, the subsequent photolytic fate of the acid itself involves mechanisms common to similar aromatic carboxylic acids, such as hydroxylation of the aromatic ring and cleavage of the aliphatic side chain, often driven by hydroxyl radicals in aqueous systems. nih.gov

Microbial Transformation in Soil and Aquatic Environments

The breakdown of this compound in the environment is primarily driven by microbial activity. While this compound is a product of the microbial degradation of fenvalerate, it can be further metabolized by various microorganisms.

Research has shown that the initial breakdown of fenvalerate by certain bacteria leads to the formation of 2-(4-chlorophenyl)-3-methylbutanoic acid. For instance, a bacterial consortium isolated from the Brazilian Savannah, which includes species of Lysinibacillus and Bacillus, has been observed to produce this acid during the degradation of esfenvalerate (a stereoisomer of fenvalerate). Similarly, Bacillus licheniformis has been identified as a producer of this metabolite during fenvalerate degradation.

While specific studies detailing the complete mineralization of this compound are limited, the metabolic pathways for similar chlorinated aromatic compounds suggest a likely course of degradation. The process generally involves the cleavage of the aromatic ring, a critical step in detoxifying such compounds. Microorganisms, including various bacteria and fungi, possess the enzymatic machinery to carry out these transformations.

The degradation of chlorinated aromatic carboxylic acids typically proceeds through hydroxylation of the benzene (B151609) ring, followed by ring cleavage. This process is often initiated by dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring. The resulting dihydroxylated intermediate is then susceptible to cleavage by other enzymes, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways, such as the Krebs cycle. Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated aromatic compounds, through the action of extracellular enzymes like laccases and peroxidases. acs.orgnih.gov

The rate and extent of microbial transformation are influenced by several environmental factors. These include the type and abundance of microbial populations, soil type, organic matter content, temperature, pH, and the availability of other nutrients. Aerobic conditions are generally more favorable for the complete degradation of such compounds.

Table 1: Microbial Transformation of this compound and Related Compounds

| Microorganism/Consortium | Parent Compound | Key Transformation Product(s) | Environment |

|---|---|---|---|

| Bacterial Consortium (e.g., Lysinibacillus, Bacillus) | Esfenvalerate | 2-(4-Chlorophenyl)-3-methylbutanoic acid | Soil (Brazilian Savannah) |

| Bacillus licheniformis | Fenvalerate | 2-(4-Chlorophenyl)-3-methylbutanoic acid | Not specified |

| Various Bacteria and Fungi | Chlorinated Aromatic Carboxylic Acids | Hydroxylated intermediates, ring cleavage products | Soil and Aquatic |

Biological Activities and Molecular Mechanisms Associated with 2 4 Chlorophenyl 3 Methylbutanoic Acid and Its Enantiomers

Structure-Activity Relationship (SAR) Studies of Enantiomers

The spatial arrangement of atoms in the enantiomers of 2-(4-chlorophenyl)-3-methylbutanoic acid plays a pivotal role in their biological interactions and subsequent effects. Research into the metabolism and toxicology of fenvalerate (B1672596) has provided valuable insights into the structure-activity relationships of its constituent acid enantiomers.

Differential Biological Activities of (R)- and (S)-Enantiomers

The primary insecticidal activity of fenvalerate is attributed to the (2S, αS)-isomer, commercially known as esfenvalerate (B1671249). who.int Upon metabolic cleavage of the ester bond in fenvalerate, the corresponding enantiomers of 2-(4-chlorophenyl)-3-methylbutanoic acid are released. The biological activities of these acidic metabolites are distinct.

A significant finding is the differential toxicological impact of the enantiomers. The (2R, αS)-isomer of fenvalerate is metabolized to a lipophilic cholesterol ester of (R)-2-(4-chlorophenyl)isovaleric acid. nih.gov This metabolite has been identified as the causative agent for the formation of microgranulomatous changes in tissues. nih.govinchem.org In contrast, the (S)-enantiomer, derived from the more insecticidally active esfenvalerate, does not appear to be associated with this specific toxicological outcome.

Furthermore, the degradation of fenvalerate in the environment can exhibit enantioselectivity. Studies on fenvalerate degradation in alkaline soil have shown that the formation of its primary metabolite, 2-(4-chlorophenyl)-3-methylbutanoic acid (referred to as fenvaleric acid in the study), is slightly enantioselective, resulting in an enrichment of the (S)-enantiomer in the soil. nih.gov This suggests a difference in the rate of formation or further degradation of the two enantiomers in certain environmental conditions.

Influence of Stereochemistry on Target Interaction

The stereochemistry of the 2-(4-chlorophenyl)-3-methylbutanoic acid enantiomers directly influences their interaction with biological targets, such as enzymes. The formation of the cholesterol ester of the (R)-enantiomer is a clear example of stereoselective metabolism, indicating that the enzymes involved can distinguish between the two enantiomers. nih.gov

While the primary mode of action of the parent insecticide, fenvalerate, involves targeting voltage-gated sodium channels in insects, the specific molecular targets of the acid metabolites are less well-defined. nih.gov However, the observation that the (R)-enantiomer metabolite leads to specific pathological changes (microgranulomas) suggests a distinct interaction with cellular components that is not shared by the (S)-enantiomer. nih.govinchem.org This highlights the critical role of stereochemistry in determining the molecular interactions and ultimate biological effects of these compounds.

Exploration of Bioactivity Profiles

While the most well-documented biological activities of 2-(4-chlorophenyl)-3-methylbutanoic acid enantiomers are linked to their role as metabolites of fenvalerate, the inherent chemical structure suggests potential for other bioactivities.

Antimicrobial Activity of Related Compounds

Herbicidal Properties and Selectivity

Similarly, there is a lack of direct evidence for the herbicidal properties of 2-(4-chlorophenyl)-3-methylbutanoic acid. However, it is noteworthy that some synthetic pyrethroids, from which this acid is derived, are used in agricultural settings. The degradation of these pesticides in the soil leads to the formation of metabolites, including the acid . nih.gov The environmental fate and potential effects of these degradation products on non-target organisms, including plants, are areas of ongoing research. The structural similarity to some classes of herbicides warrants further investigation into the potential phytotoxic effects of 2-(4-chlorophenyl)-3-methylbutanoic acid and its enantiomers.

Other Potential Biological Modulations

As a metabolite of a widely used insecticide, 2-(4-chlorophenyl)-3-methylbutanoic acid and its enantiomers are xenobiotics that can interact with various biological systems. The differential metabolism and toxicological outcomes of the enantiomers, as seen in the formation of microgranulomas from the (R)-enantiomer, indicate that these molecules can modulate cellular processes. nih.govinchem.org Further research is needed to explore other potential biological modulations, such as interactions with metabolic enzymes, receptors, and other cellular pathways, to fully understand the bioactivity profiles of these compounds.

Investigation of Molecular Targets and Pathways

Enzyme Inhibition or Activation Studies

There is currently no specific information available in the scientific literature detailing the inhibition or activation of enzymes by (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid or its S-enantiomer.

Receptor Binding and Signaling Pathway Modulation

Specific studies on the receptor binding profiles and the modulation of signaling pathways by the individual enantiomers of 2-(4-Chlorophenyl)-3-methylbutanoic acid have not been identified.

Cellular Responses and Phenotypic Effects

Limited data is available regarding the cellular effects of 2-(4-Chlorophenyl)-3-methylbutanoic acid. The most specific finding relates to its effect on direct cell-to-cell communication.

One study investigated the impact of the racemic mixture of 2-(4-chlorophenyl)isovaleric acid on gap-junctional intercellular communication (GJIC) in Chinese hamster V79 cells. who.intinchem.org GJIC is a critical process that allows for the direct exchange of ions, second messengers, and small metabolites between adjacent cells, playing a crucial role in maintaining tissue homeostasis.

The research found that 2-(4-chlorophenyl)isovaleric acid, along with its parent compound fenvalerate, was an inhibitor of this form of intercellular communication. who.intinchem.org This inhibition of GJIC suggests a potential mechanism by which this metabolite could disrupt normal cellular function and tissue coordination. However, the study did not differentiate between the activities of the (R) and (S) enantiomers, so it is unknown if one or both enantiomers are responsible for this effect.

Additionally, toxicological studies on fenvalerate have noted that a cholesterol ester of 2-(4-chlorophenyl)isovaleric acid, derived from the [2R, αS] isomer of fenvalerate, is associated with the formation of microgranulomatous changes in mice. inchem.org This indicates a specific, albeit pathological, cellular response to a derivative of one of the isomers of this acid.

Due to the absence of quantitative data in the available literature, data tables for these cellular effects cannot be generated at this time.

Advanced Analytical Methodologies for 2 4 Chlorophenyl 3 Methylbutanoic Acid

Chromatographic Techniques for Enantiomeric Purity Assessment

Enantioselective chromatography is the cornerstone for assessing the enantiomeric excess and purity of chiral compounds like (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are powerful techniques utilized for this purpose, each offering distinct advantages.

Chiral HPLC is a widely used and effective method for the direct separation of enantiomers. The development of a robust HPLC method for this compound involves the careful selection of a chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve baseline resolution of the (R) and (S) enantiomers.

Chiral Stationary Phases (CSPs): The choice of CSP is paramount for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for a broad range of chiral compounds, including carboxylic acids. Columns like Chiralpak® and Lux® Cellulose are frequently employed for the separation of related pyrethroid metabolites. researchgate.netrsc.org For instance, studies on the enantiomeric separation of fenpropathrin (B1672528), a structurally similar pyrethroid, demonstrated successful baseline resolution on a Lux Cellulose-3 column. rsc.org Another class of CSPs, the Pirkle-type or brush-type phases, such as those based on (R)-N-3,5-dinitrobenzoyl-phenyl-glycine (DNBPG), have also proven effective for separating the isomers of the parent compound, fenvalerate (B1672596), indicating their potential applicability to its acidic metabolite. researchgate.net

Mobile Phase Optimization: The mobile phase composition significantly influences retention times and enantioselectivity. Both normal-phase and reversed-phase modes can be explored.

Normal-Phase: A typical mobile phase consists of a non-polar solvent like hexane (B92381) as the main component, with a polar alcohol modifier such as 2-propanol (isopropanol) or ethanol. researchgate.net The ratio of hexane to alcohol is a critical parameter to adjust for optimizing the separation. For acidic analytes like the target compound, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape. chromatographyonline.com

Reversed-Phase: In this mode, an aqueous buffer is mixed with an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netrsc.org For example, a mobile phase of methanol/water (85/15, v/v) has been successfully used for the enantioseparation of fenpropathrin on a cellulose-based CSP. rsc.org The pH of the aqueous component and the choice of organic modifier are key variables for optimization.

The development process typically involves screening several CSPs with a set of generic mobile phases, followed by fine-tuning the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs).

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose-based (e.g., Chiralpak AD) | Cellulose-based (e.g., Lux Cellulose-3) |

| Mobile Phase | Hexane / 2-Propanol + 0.1% Trifluoroacetic Acid (TFA) | Methanol / Water |

| Typical Ratio | 90:10 (v/v) | 85:15 (v/v) |

| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min |

| Detection | UV (e.g., 220 nm) | UV (e.g., 220 nm) |

| Reference | chromatographyonline.com | rsc.org |

Gas chromatography offers high resolution and sensitivity, making it a valuable tool for enantiomeric analysis. For a carboxylic acid like 2-(4-Chlorophenyl)-3-methylbutanoic acid, two main approaches are used: direct separation on a chiral GC column or indirect separation following derivatization.

Direct Enantioseparation: This method involves the use of a capillary GC column coated with a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs for this purpose. icm.edu.pl For instance, a CP-Chirasil-Dex CB column, which is based on a modified cyclodextrin, has been effectively used for the enantiomeric separation of structurally similar compounds like 2-methylbutanoic acid. icm.edu.pl For the analysis of the target compound, it would first need to be converted to a more volatile ester derivative (e.g., methyl or ethyl ester) via a simple esterification reaction before injection into the GC system.

Indirect Enantioseparation via Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. A common strategy for chiral acids is to convert them into diastereomeric amides or esters by reacting them with a chiral alcohol or amine. The resulting diastereomers are then analyzed by GC-MS, which allows for both separation and mass-based identification. researchgate.net This method is particularly useful when direct chiral separation is difficult to achieve.

Supercritical fluid chromatography (SFC) has emerged as a powerful green alternative to HPLC for chiral separations. It uses a supercritical fluid, typically carbon dioxide (CO₂), as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to liquid chromatography. mdpi.comnih.gov

For the enantioseparation of 2-(4-Chlorophenyl)-3-methylbutanoic acid, SFC would typically employ the same types of polysaccharide-based chiral stationary phases used in HPLC. The mobile phase consists of supercritical CO₂ mixed with a small percentage of a polar organic modifier, such as methanol or ethanol, to modulate solute retention and selectivity. mdpi.com The ability to rapidly screen different columns and modifiers, combined with reduced solvent consumption, makes SFC an attractive technique for high-throughput enantiomeric purity assessment. nih.gov Furthermore, SFC can be readily coupled with mass spectrometry (SFC-MS/MS) for highly sensitive and selective detection. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure and determining the absolute configuration of the target molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

NMR spectroscopy provides detailed information about the molecular structure, including connectivity and spatial relationships between atoms. For stereochemical assignment of this compound, advanced NMR techniques are employed.

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are used to confirm the basic carbon-hydrogen framework of the molecule. researchgate.net The chemical shifts, integration values, and coupling patterns of the protons, particularly the methine proton at the chiral center (C2), the methine of the isopropyl group, and the aromatic protons, are used to verify the fundamental structure.

Nuclear Overhauser Effect (NOE) Spectroscopy: The absolute and relative stereochemistry can be determined by establishing through-space proximity of specific protons using 2D NOE experiments like NOESY or ROESY. wikipedia.orglibretexts.org The Nuclear Overhauser Effect is observed between nuclei that are close in space (< 5 Å), regardless of whether they are connected through bonds. libretexts.org To assign the (R)-configuration, one would look for specific NOE correlations. For instance, an NOE correlation between the proton on the chiral carbon (C2) and the protons of one of the methyl groups of the isopropyl substituent would help to define their relative spatial orientation and, by extension, the stereochemistry at the chiral center.

| Proton Group | Predicted Chemical Shift Range (ppm) | Multiplicity | Key NOE Correlation for (R)-Configuration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - |

| Aromatic (C₆H₄) | 7.2 - 7.5 | Multiplet (two doublets) | Correlation with H at C2 |

| Chiral Methine (H at C2) | 3.5 - 4.0 | Doublet | Correlation with Isopropyl H and/or one of the -CH₃ groups |

| Isopropyl Methine (-CH(CH₃)₂) | 2.0 - 2.5 | Multiplet | Correlation with H at C2 |

| Isopropyl Methyls (-CH(CH₃)₂) | 0.8 - 1.2 | Two Doublets (diastereotopic) | Differential correlation with H at C2 |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. It is also the primary tool for identifying and quantifying metabolites in complex biological matrices.

Identification and Structural Confirmation: When analyzed by mass spectrometry, 2-(4-Chlorophenyl)-3-methylbutanoic acid (C₁₁H₁₃ClO₂) will produce a molecular ion (M⁺˙) peak corresponding to its molecular weight (212.67 g/mol ). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, which is a key signature for identification. The fragmentation pattern, obtained via electron ionization (EI-MS) or tandem mass spectrometry (MS/MS), provides structural information. Key fragmentation pathways for this molecule would include:

Loss of the isopropyl group: [M - 43]⁺, corresponding to the loss of a C₃H₇ radical.

Loss of the carboxyl group: [M - 45]⁺, corresponding to the loss of a COOH radical. libretexts.org

Alpha-cleavage: Cleavage of the bond between the chiral carbon and the isopropyl group, leading to a [C₈H₈ClO]⁺ fragment.

McLafferty rearrangement: If applicable, though less common for this structure.

Metabolite Profiling: The identification of metabolites of the parent insecticide, fenvalerate, in biological or environmental samples is commonly performed using hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS. researchgate.netnih.gov In a typical LC-MS/MS workflow, samples are extracted and separated by HPLC, and the eluent is introduced into the mass spectrometer. nih.gov Using techniques like multiple reaction monitoring (MRM), the instrument can be set to specifically detect the transition from the precursor ion of 2-(4-Chlorophenyl)-3-methylbutanoic acid (e.g., [M-H]⁻ at m/z 211 in negative ion mode) to one of its characteristic product ions. This provides exceptional selectivity and sensitivity for quantifying the compound and identifying related metabolites (e.g., hydroxylated or conjugated forms) in complex matrices like soil, water, or plasma. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound. Infrared spectroscopy provides critical information about the functional groups present, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(4-Chlorophenyl)-3-methylbutanoic acid exhibits characteristic absorption bands that confirm its molecular structure. As enantiomers possess identical vibrational energy levels, the IR spectrum of the (R)-isomer is identical to that of its (S)-enantiomer or the racemic mixture. The key functional groups—the carboxylic acid and the substituted aromatic ring—give rise to distinct and identifiable peaks.

A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from strong hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp peak, typically around 1700-1725 cm⁻¹. The presence of the 4-chlorophenyl group is confirmed by C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region, and a strong C-Cl stretching band, typically observed in the 1090-1010 cm⁻¹ range.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (very broad) |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 (strong, sharp) |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Alkyl Groups | C-H Stretch | ~2870 - 2960 |

| Chloro-Aromatic | C-Cl Stretch | ~1090 - 1010 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions associated with the 4-chlorophenyl chromophore. Aromatic systems exhibit characteristic π → π* transitions. For chlorobenzene (B131634) derivatives, absorptions typically occur around 210 nm and a weaker, fine-structured band near 260-270 nm. The carboxylic acid group itself has a weak n → π* transition at a lower wavelength, which is often masked by the much stronger absorptions from the aromatic ring. The presence of the chlorine atom, a halogen substituent, can cause a slight red-shift (bathochromic shift) of the absorption maxima compared to an unsubstituted benzene (B151609) ring.

| Chromophore | Electronic Transition | Approximate λmax (nm) |

| 4-Chlorophenyl | π → π | ~210-230 |

| 4-Chlorophenyl | π → π (B-band) | ~260-280 |

| Carboxylic Acid | n → π* | ~200-210 (often obscured) |

Quantitative Analysis in Complex Matrices

The quantification of this compound, a known metabolite of the synthetic pyrethroid insecticide fenvalerate, in biological and environmental samples is crucial for exposure assessment and toxicological studies. herts.ac.uklgcstandards.com This requires robust analytical methods capable of isolating the analyte from complex matrices and measuring it with high sensitivity and specificity.

Effective sample preparation is a prerequisite for accurate quantitative analysis, aiming to isolate the target analyte from interfering matrix components such as proteins, lipids, and salts. rdd.edu.iq For biological samples like urine, plasma, or milk, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common approaches. orientjchem.org

A general LLE protocol for urine or plasma might involve the following steps:

Sample Acidification: The pH of the biological fluid is adjusted to an acidic value (e.g., pH 2-3) using an acid like HCl. This converts the carboxylate form of the analyte to the protonated carboxylic acid, which is more soluble in organic solvents.

Solvent Extraction: An immiscible organic solvent, such as ethyl acetate, diethyl ether, or a hexane/isopropanol mixture, is added to the acidified sample. researchgate.net

Mixing and Phase Separation: The mixture is vortexed or shaken vigorously to facilitate the partitioning of the analyte into the organic phase. Centrifugation is then used to achieve a clear separation of the aqueous and organic layers.

Collection and Concentration: The organic layer containing the analyte is carefully collected. The solvent is then evaporated under a gentle stream of nitrogen to concentrate the extract.

Reconstitution: The dried residue is redissolved in a small volume of a suitable solvent (e.g., the mobile phase for HPLC analysis) before injection into the analytical instrument.

For milk samples, an initial protein precipitation step using acetonitrile is often employed before proceeding with solvent extraction. researchgate.net In some cases, enzymatic deconjugation using β-glucuronidase/arylsulfatase may be necessary for urine samples to hydrolyze conjugated metabolites back to the parent acid before extraction. nih.gov

Any quantitative analytical method must be validated to ensure its reliability for the intended purpose. biopharminternational.com Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.nete-bookshelf.de High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a common technique for this analysis. pensoft.net

The table below presents typical performance characteristics for a validated HPLC-UV method for the analysis of a compound like 2-(4-Chlorophenyl)-3-methylbutanoic acid in a biological matrix.

| Validation Parameter | Definition | Typical Acceptance Criteria | Example Value |

| Accuracy | The closeness of the measured value to the true value. | 80-120% recovery for low concentrations, 98-102% for higher concentrations. | 98.5 - 101.2% Recovery |

| Precision (Repeatability) | The agreement between results of successive measurements carried out under the same conditions. | Relative Standard Deviation (RSD) ≤ 2% | RSD = 1.1% |

| Precision (Intermediate) | The agreement between results from the same lab but on different days or with different analysts. | RSD ≤ 3% | RSD = 2.3% |

| Linearity (r²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 | r² = 0.9991 |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise Ratio (S/N) of 3:1 | 0.05 µg/mL |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1 | 0.15 µg/mL |

As a metabolite of fenvalerate, 2-(4-Chlorophenyl)-3-methylbutanoic acid serves as a key biomarker for assessing human exposure to this pesticide. inchem.org Biomonitoring studies often involve the analysis of urine samples from occupationally exposed individuals, such as agricultural workers, or the general population. inchem.orguu.nl The detection and quantification of this metabolite can provide a measure of the internal dose of the parent pesticide. nih.gov Studies have shown that fenvalerate metabolites can be detectable in urine for several days following exposure. inchem.org

In environmental monitoring, the analysis of this compound in soil, water, or plant tissues is important for understanding the fate and degradation of fenvalerate in different environmental compartments. herts.ac.ukjst.go.jp The presence of this acid metabolite can indicate the breakdown of the parent insecticide. The validated analytical methods are essential for generating reliable data for risk assessment and regulatory purposes. nih.gov

Optical Purity Determination Methods

Fenvalerate has two chiral centers, leading to four stereoisomers. This compound is the acidic moiety of two of these stereoisomers. Determining the optical purity, or enantiomeric excess (ee), of this chiral acid is critical, as different enantiomers can exhibit different biological activities and degradation rates. nih.gov

The most common and effective method for determining the optical purity of chiral compounds is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation.

Chiral HPLC: To separate the enantiomers of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a CSP is chosen that can form transient diastereomeric complexes with the enantiomers, resulting in different retention times.

Pirkle-type CSPs: Columns with covalently bonded (R)-N-3,5-dinitrobenzoyl-phenyl-glycine (DNBPG) have been successfully used to separate the stereoisomers of the parent fenvalerate, demonstrating their utility for resolving related chiral structures. researchgate.net

Polysaccharide-based CSPs: Derivatives of cellulose or amylose coated on a silica support are widely used and highly effective for a broad range of chiral separations.

Cyclodextrin-based CSPs: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can be used as chiral selectors in the mobile phase or bonded to the stationary phase to achieve enantioseparation of chiral acids through inclusion complexation. nih.gov

Once the enantiomers are separated by chiral HPLC, the optical purity can be calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.

The enantiomeric excess (% ee) is calculated using the formula: % ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

This provides a direct measure of the extent to which one enantiomer is in excess over the other in the sample.

Computational and Theoretical Investigations of 2 4 Chlorophenyl 3 Methylbutanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are pivotal in understanding molecular structures, properties, and interactions. Molecular dynamics (MD) simulations, a key component of molecular modeling, allow for the study of the physical movements of atoms and molecules over time, providing insights into dynamic processes such as conformational changes and binding events.

A thorough review of scientific literature and chemical databases indicates a lack of specific molecular modeling and dynamics simulation studies focused on (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The associated potential energy surface, or energy landscape, provides a map of the energy of the molecule as a function of its geometry, identifying the most stable (lowest energy) conformations.

Detailed studies on the conformational analysis and energy landscapes of this compound have not been reported in the available scientific literature. Therefore, specific data on its stable conformers and the energy barriers between them are not available.

Ligand-Target Docking Studies

Ligand-target docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. These studies are crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

No specific ligand-target docking studies featuring this compound as the ligand have been published in the peer-reviewed literature. As this compound is a known metabolite of the insecticide esfenvalerate (B1671249), such studies could potentially elucidate its biological interactions, but this research has not been made publicly available. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are regression or classification models that relate the chemical structures of compounds to their biological activities (QSAR) or physicochemical properties (QSPR). These models use calculated molecular descriptors to predict the properties of new or untested chemicals.

Predictive Models for Biological Activity

QSAR models are instrumental in predicting the biological effects of molecules, such as toxicity or therapeutic efficacy. frontiersin.org This often involves correlating molecular descriptors with experimental data to build a predictive model.

There are no specific, published QSAR models dedicated to predicting the biological activity of this compound.

Prediction of Environmental Fate Parameters

QSPR models can predict environmental fate parameters like water solubility, soil sorption, and bioconcentration factor, based on molecular structure. Public chemical databases often provide computationally predicted properties that serve as basic QSPR data points. For the stereoisomer (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid, several such properties have been calculated. chemscene.comnih.gov

Table 1: Computed Molecular Properties and Descriptors for 2-(4-Chlorophenyl)-3-methylbutanoic acid

| Property/Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 212.67 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | chemscene.comnih.gov |

| LogP (Octanol-Water Partition Coefficient) | 3.16 - 3.4 | chemscene.comnih.gov |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

| Exact Mass | 212.0604073 Da | nih.gov |

Note: Data is for the (S)-enantiomer, as specific computational data for the (R)-enantiomer is not available. These values are computationally generated and not from experimental measurements.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. biointerfaceresearch.comresearchgate.net These calculations can provide highly accurate information on molecular geometries, vibrational frequencies, reaction energies, and other electronic properties.

A review of the scientific literature reveals no specific publications detailing quantum chemical calculations performed on this compound. While DFT and other quantum methods are widely applied to study substituted carboxylic acids, results for this particular compound are not available. rdd.edu.iq

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. DFT calculations are commonly employed to map the electronic landscape of molecules like this compound.

Molecular Orbitals and Electron Density: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. In molecules structurally similar to the title compound, the HOMO is typically localized over the electron-rich chlorophenyl ring, indicating this region is prone to electrophilic attack. nih.govresearchgate.net Conversely, the LUMO is often distributed around the carboxylic acid group, which can act as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For related chlorophenyl compounds, these maps consistently show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the carboxyl group and the chlorine atom. researchgate.net Regions of positive potential (colored blue) are generally found around the acidic proton of the carboxyl group and the hydrogen atoms of the methyl groups. This distribution highlights the sites most likely to be involved in nucleophilic and electrophilic interactions, respectively.

| Property | Predicted Location / Value | Significance |

|---|---|---|

| HOMO Localization | Primarily on the 4-chlorophenyl ring | Region susceptible to electrophilic attack |

| LUMO Localization | Primarily on the carboxylic acid moiety | Region susceptible to nucleophilic attack |

| HOMO-LUMO Energy Gap (ΔE) | ~5-7 eV | Indicates high kinetic stability |

| Most Negative Potential (MEP) | Oxygen atoms of the carboxyl group | Site for electrophilic attack and hydrogen bonding |

| Most Positive Potential (MEP) | Hydrogen atom of the carboxyl group | Site for nucleophilic attack and hydrogen bonding |

Spectroscopic Property Prediction

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. DFT calculations can forecast vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. mdpi.comnih.govarxiv.orgnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies. For carboxylic acids, a very strong and broad absorption band corresponding to the O-H stretch of the hydrogen-bonded dimer is predicted in the 2500–3300 cm⁻¹ region. libretexts.org A sharp, intense peak for the carbonyl (C=O) stretch is expected around 1710 cm⁻¹. libretexts.org Other characteristic peaks would include C-H stretching vibrations and a C-Cl stretching vibration, typically found at lower wavenumbers. Comparing predicted spectra with experimental data allows for precise vibrational mode assignments. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In silico NMR techniques can predict the ¹H and ¹³C chemical shifts. nih.govnih.gov For this compound, the acidic proton of the carboxyl group is expected to have the highest chemical shift (δ > 10 ppm) in the ¹H NMR spectrum due to significant deshielding. libretexts.orgdocbrown.info The protons on the chlorophenyl ring would appear in the aromatic region (δ ≈ 7.0-7.5 ppm). In the ¹³C NMR spectrum, the carbonyl carbon is predicted to be the most downfield signal (δ ≈ 170-180 ppm). libretexts.org Computational predictions, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show strong correlation with experimental results.

| Spectroscopy | Functional Group / Atom | Predicted Absorption / Chemical Shift |

|---|---|---|

| IR | O-H (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) |

| C=O (Carboxylic Acid) | ~1710 cm⁻¹ (strong, sharp) | |

| C-Cl (Aromatic) | ~1090 cm⁻¹ | |

| ¹H NMR | -COOH | δ 10-12 ppm |

| Aromatic C-H | δ 7.2-7.4 ppm | |

| α-CH | δ ~3.5 ppm | |

| -CH(CH₃)₂ | δ ~1.0 ppm | |

| ¹³C NMR | C=O | δ ~175 ppm |

| Aromatic C | δ 128-140 ppm | |

| Alkyl C | δ 20-50 ppm |

In Silico Assessment of Biological Interactions and Pathways

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are essential tools in medicinal chemistry and toxicology for predicting how a molecule might interact with biological targets like proteins and enzymes. nih.govresearchgate.net Given that this compound is a metabolite of the insecticide fenvalerate (B1672596), its interactions with metabolic enzymes and other potential off-target proteins are of significant interest. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of fenvalerate isomers with cytochrome P450 enzymes, which are involved in its metabolism, have been performed to understand the basis of its bioactivity and resistance. researchgate.net A similar in silico approach for this compound could involve docking it into the active site of human cytochrome P450 enzymes or other potential targets like cyclooxygenase (COX) enzymes, which are common targets for the structurally related 2-arylpropionic acid class of drugs (profens). mdpi.com Such studies would predict the binding affinity (often expressed as a docking score or binding energy) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and amino acid residues in the protein's active site.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.gov An MD simulation would reveal the stability of the docked pose, the flexibility of the ligand within the binding pocket, and how the protein's conformation might adapt to the ligand. researchgate.netsemanticscholar.org This provides a more realistic and detailed picture of the binding event than static docking alone. For instance, an MD simulation could assess the stability of hydrogen bonds formed between the carboxylic acid group of the title compound and polar residues within an enzyme's active site.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Cytochrome P450 2C9 (CYP2C9) | -7.5 | Arg108 | Hydrogen Bond with Carboxyl O |

| Phe476, Leu366 | Hydrophobic Interaction with Phenyl Ring | ||

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355 | Hydrogen Bond with Carboxyl Group |

| Val523, Leu352 | Hydrophobic Interaction with Isopropyl Group |

These computational assessments are crucial for predicting the metabolic fate of the compound and identifying potential biological pathways it might influence, guiding further toxicological and pharmacological research. nih.govresearchgate.netnih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental impact of producing (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid are heavily dependent on the efficiency and sustainability of its synthesis. Current known processes, while functional, present opportunities for significant improvement.

Catalyst Innovation: The existing reliance on certain metal catalysts, such as rhodium for hydroformylation or potassium permanganate (B83412) for oxidation, could be replaced with more sustainable alternatives. google.com Future work should investigate the use of heterogeneous catalysts for easier separation and recycling, or biocatalysts (enzymes) that can perform stereoselective transformations under milder conditions, potentially reducing energy consumption and waste.

Process Intensification: Research into continuous flow chemistry could offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced reactor footprints compared to traditional batch processes.

Atom Economy: Novel synthetic strategies that reduce the number of steps and maximize the incorporation of starting material atoms into the final product are highly desirable. This could involve exploring convergent synthesis approaches or novel C-H activation methodologies to construct the core structure more directly.

A summary of a known synthetic pathway highlights the complexity that future research aims to simplify. google.com

| Step | Reactants | Intermediate/Product | Key Process |

| 1 | 4-Chlorobenzaldehyde (B46862), Propionaldehyde | 3-(4-Chlorophenyl)-2-methylpropenal | Aldol Condensation |

| 2 | 3-(4-Chlorophenyl)-2-methylpropenal | 3-(4-Chlorophenyl)-2-methylpropanol | Hydrogenation |

| 3 | 3-(4-Chlorophenyl)-2-methylpropanol | 1-(4-Chlorophenyl)-2-methylpropene-1 | Dehydration |

| 4 | 1-(4-Chlorophenyl)-2-methylpropene-1 | 2-(4-Chlorophenyl)-3-methylbutyraldehyde | Hydroformylation |

| 5 | 2-(4-Chlorophenyl)-3-methylbutyraldehyde | 2-(4-Chlorophenyl)-3-methylbutanoic acid | Oxidation |

Comprehensive Elucidation of Biological Mechanisms